Méthanol de bis(5-chloro-1,3-diméthyl-1H-pyrazol-4-yl)

Vue d'ensemble

Description

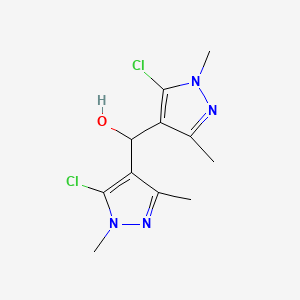

Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol: is a chemical compound with the molecular formula C11H14Cl2N4O and a molecular weight of 289.16 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.

Applications De Recherche Scientifique

Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, pyrazole derivatives, including bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol, have shown potential as antileishmanial and antimalarial agents . Additionally, these compounds are investigated for their anti-inflammatory, antibacterial, and antifungal properties . In the industrial sector, pyrazole derivatives are used as chelating agents and in the synthesis of agrochemicals .

Mécanisme D'action

Target of Action

A molecular simulation study was performed on a similar compound, which showed potent in vitro antipromastigote activity . This suggests that the compound may have a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Mode of Action

Based on the molecular simulation study mentioned above , it can be inferred that the compound might interact with its target site, leading to changes that result in its biological activity.

Result of Action

Based on the molecular simulation study mentioned above , it can be inferred that the compound might have potent in vitro antipromastigote activity.

Analyse Biochimique

Biochemical Properties

Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby affecting various signaling pathways. The compound’s interaction with proteins can lead to conformational changes, impacting their function and stability. Additionally, Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol can bind to nucleic acids, potentially affecting gene expression and replication processes .

Cellular Effects

The effects of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol on cells are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to modulate cell signaling pathways, leading to altered gene expression and changes in cellular metabolism. For example, it can activate or inhibit specific signaling cascades, resulting in changes in cell proliferation, differentiation, and apoptosis. The compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux .

Molecular Mechanism

At the molecular level, Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function. Additionally, the compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions can result in changes in the expression of genes involved in critical cellular processes .

Temporal Effects in Laboratory Settings

The effects of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux. These interactions can influence the overall metabolic state of the cell, impacting energy production, biosynthesis, and other essential functions .

Transport and Distribution

Within cells and tissues, Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .

Méthodes De Préparation

The synthesis of bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol can be achieved through different synthetic routes. One common method involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . Another approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazines, and aldehydes . These reactions are typically carried out under specific conditions, such as using catalysts like ceric ammonium nitrate (CAN) or piperidine under ultrasound irradiation .

Analyse Des Réactions Chimiques

Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding pyrazole derivatives with different functional groups .

Comparaison Avec Des Composés Similaires

Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol can be compared with other similar compounds, such as hydrazine-coupled pyrazole derivatives . These compounds share similar structural motifs and exhibit comparable pharmacological properties. bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of chlorine atoms, which may enhance its biological activity . Other similar compounds include 4,4′-(arylmethylene)-bis(1H-pyrazol-5-ols) and N-alkylated pyrazolyl compounds .

Activité Biologique

Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C₁₁H₁₄Cl₂N₄O and a molecular weight of 289.16 g/mol, exhibits significant interactions with various biomolecules, influencing several biochemical pathways and demonstrating potential therapeutic applications.

The biological activity of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol is primarily attributed to its ability to interact with enzymes and proteins, which can lead to conformational changes that affect their functions. Notably, this compound has been shown to influence the activity of kinases and phosphatases, critical components in cellular signaling pathways.

Target Interactions

- Enzymatic Activity : The compound interacts with enzymes involved in metabolic pathways, potentially altering their activity and impacting cellular metabolism.

- Nucleic Acid Binding : It may also bind to nucleic acids, suggesting implications for gene expression regulation and replication processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol. In comparative analyses, it has been reported to exhibit effective inhibition against various bacterial strains. For instance, complex formation with pyrazole derivatives has shown competitive antifungal activity against pathogens such as Fusarium species .

| Pathogen | Inhibition Zone (mm) | Comparison |

|---|---|---|

| E. coli | 16.1 | Comparable to Gentamicin |

| Fusarium spp. | Significant inhibition | Higher than control standards |

Anticancer Activity

The compound's structural similarity to other pyrazole derivatives has led researchers to investigate its potential as an anticancer agent. Studies indicate that compounds within this class can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), showcasing their capacity to disrupt microtubule assembly and promote cell cycle arrest .

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 1.0 | Morphological changes |

| HepG2 | 10.0 | Enhanced caspase-3 activity |

Case Studies

Several case studies have been conducted to further elucidate the biological effects of Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol:

- Antifungal Activity Study : A study involving the synthesis of coordination complexes based on pyrazole ligands demonstrated that these complexes exhibited significant antifungal activity compared to standard treatments like cycloheximide .

- Anticancer Mechanism Exploration : Research focusing on the apoptotic effects of pyrazole derivatives revealed that Bis(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol could enhance apoptosis in breast cancer cells through caspase activation and morphological alterations at micromolar concentrations .

Propriétés

IUPAC Name |

bis(5-chloro-1,3-dimethylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N4O/c1-5-7(10(12)16(3)14-5)9(18)8-6(2)15-17(4)11(8)13/h9,18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUAAHLKMICVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(C2=C(N(N=C2C)C)Cl)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380508 | |

| Record name | bis(5-chloro-1,3-dimethylpyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648409-46-5 | |

| Record name | bis(5-chloro-1,3-dimethylpyrazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.